molecular formula C15H18N4O2S B4519564 N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide

N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4519564
M. Wt: 318.4 g/mol
InChI Key: IXFWXGVMNGUUQO-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by a central 1,3-thiazole ring substituted at position 4 with a carboxamide group linked to a 3-(acetylamino)phenyl moiety. At position 2 of the thiazole ring, an isopropylamino group is present. Its design aligns with medicinal chemistry strategies for optimizing solubility, metabolic stability, and target affinity through balanced hydrophobic/hydrophilic substituents .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9(2)16-15-19-13(8-22-15)14(21)18-12-6-4-5-11(7-12)17-10(3)20/h4-9H,1-3H3,(H,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFWXGVMNGUUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced via acetylation of an amino group using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a nucleophilic substitution reaction using isopropylamine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Isopropylamine for nucleophilic substitution or halogenated compounds for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares a 1,3-thiazole scaffold with several analogs, but substituent variations critically influence its physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Position 2 Substitution Position 4 Substitution Key Functional Groups
Target Compound 1,3-thiazole Isopropylamino Carboxamide-linked 3-(acetylamino)phenyl Acetylamino, isopropylamino
N-[3-(Dimethylamino)propyl]-... () 1,3-thiazole Pyrrole-carbonyl-amino Carboxamide-linked dimethylaminopropyl Pyrrole, formamido, dimethylamino
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-... () 1,3-thiazole Morpholinoacetamide 2-Chlorophenyl Chlorophenyl, morpholine
SNAP-7941 Derivatives () Pyrimidine Piperidinylpropylamino 3,4-Difluorophenyl Fluorophenyl, piperidine, acetylamino

Key Observations :

  • Thiazole vs. Pyrimidine Scaffolds : Unlike SNAP-7941 derivatives (pyrimidine-based MCHR1 antagonists), the target compound uses a thiazole core, which may alter receptor binding kinetics due to differences in aromaticity and hydrogen-bonding capacity .
  • However, the absence of fluorine atoms (cf. 3,4-difluorophenyl in SNAP-7941) may reduce electronegativity and polar surface area, impacting target selectivity .
  • Comparison with Thiazole Analogs: The dimethylaminopropyl and pyrrole substituents in ’s compound introduce higher steric bulk and basicity compared to the target compound’s isopropylamino group, likely affecting membrane permeability and off-target interactions .

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s isopropylamino and acetylamino groups likely confer moderate lipophilicity (estimated LogP ~2.5–3.5), balancing solubility and membrane permeability. SNAP-7941 derivatives, with fluorinated aryl groups, exhibit higher LogP (~3.5–4.0), favoring CNS penetration but risking metabolic instability .
  • Metabolic Stability :

    • The acetylated aniline in the target compound may resist oxidative metabolism compared to the methylpyrrole groups in ’s analog, which are prone to CYP450-mediated oxidation .
  • Receptor Affinity: The isopropylamino group’s steric profile may enhance selectivity for aminergic receptors (e.g., GPCRs) compared to the morpholino group in ’s compound, which is more common in kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-(isopropylamino)-1,3-thiazole-4-carboxamide

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